molecular formula C14H9Cl5 B1669920 Clofenotane CAS No. 50-29-3

Clofenotane

Cat. No.: B1669920
CAS No.: 50-29-3
M. Wt: 354.5 g/mol
InChI Key: YVGGHNCTFXOJCH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Clofenotane interacts with various enzymes, proteins, and other biomolecules. It is known that this compound toxicity occurs via at least four mechanisms, possibly all functioning simultaneously .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Molecular Mechanism

It is known that this compound inhibits the inactivation of voltage-gated sodium channels .

Temporal Effects in Laboratory Settings

It is known that this compound is highly persistent in the environment, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . Metabolism of this compound occurs mainly via cytochrome P-450 enzymes in the liver and kidney, where it undergoes reductive dechlorination to DDD (dichlorodiphenyldichloroethane) and DDE (dichlorodiphenyldichloroethylene) .

Transport and Distribution

It is known that this compound is highly lipophilic, suggesting that it may accumulate in lipid-rich tissues .

Subcellular Localization

Due to its lipophilic nature, it is likely that this compound may localize to lipid-rich compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clofenotane is synthesized through the condensation of trichloroacetaldehyde (chloral) with chlorobenzene in the presence of fuming sulfuric acid. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically formulated into various forms, including solutions, emulsifiable concentrates, water-wettable powders, granules, aerosols, and lotions .

Chemical Reactions Analysis

Types of Reactions: Clofenotane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clofenotane has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Clofenotane is unique among organochlorine insecticides due to its high efficacy and persistence in the environment. Similar compounds include:

This compound’s uniqueness lies in its balance of efficacy and environmental persistence, making it a valuable but controversial compound in pest control .

Properties

IUPAC Name

1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
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InChI

InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H
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InChI Key

YVGGHNCTFXOJCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
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Molecular Formula

C14H9Cl5
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DSSTOX Substance ID

DTXSID4020375
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Molecular Weight

354.5 g/mol
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Physical Description

Odorless colorless solid. Sinks in water. (USCG, 1999), Colorless crystals or off-white powder with a slight, aromatic odor. [pesticide]; [NIOSH], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. TECHNICAL PRODUCT IS WAXY SOLID.
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Boiling Point

500 °F at 760 mmHg (NTP, 1992), 260 °C; 186 °C at 0.05 mm Hg, 260 °C
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Flash Point

324 to 340 °F (NTP, 1992), 162-171 °F (closed cup), 75 °C (closed cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, ether, benzene, carbon tetrachloride, kerosene, dioxane, and pyridine., High solubility in fat (100,000 ppm), Solubility, g/100 mL solvent: 58 acetone; 78 benzene; 42 benzyl benzoate; 45 carbon tetrachloride; 74 chlorobenzene; 116 cyclohexanone; 2 g/100 ml 95% alcohol; 28 ethyl ether; 10 gasoline; 3 isopropanol; 8-10 kerosene; 75 morpholine; 11 peanut oil; 10-16 pine oil; 61 tetralin; 50 tributyl phosphate., Practically insoluble in dilute acids, alkalies. ... Freely soluble in pyridine, dioxane; solubility in organic solvents increases with rise in temperatures., For more Solubility (Complete) data for DDT (8 total), please visit the HSDB record page., 5.5e-06 mg/mL at 25 °C, Solubility in water: poor
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Density

1.56 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.98 to 0.99, 1.6 g/cm³
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Vapor Pressure

1.5e-07 mmHg at 68 °F (NTP, 1992), 0.00000016 [mmHg], VP: 10.2X10-7 torr at 30 °C, 1.6X10-7 mm Hg at 20 °C
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Mechanism of Action

The temporal and dose-dependent hepatic estrogenicity of o,p'-DDT was investigated using complementary DNA microarrays in immature ovariectomized Sprague-Dawley rats with complementary histopathology and tissue-level analysis. Animals were gavaged with 300 mg/kg o,p'-DDT either once or once daily for 3 consecutive days. Liver samples were examined 2, 4, 8, 12, 18, or 24 h after a single dose or following three daily doses. For dose-response studies, a single dose of 3, 10, 30, 100, or 300 mg/kg body weight o,p'-DTT was administered for 3 consecutive days. Genes associated with drug metabolism (Cyp2b2 and Cyp3a2), the nuclear receptors constitutive androstane receptor (CAR) and pregnane X receptor (PXR), cell proliferation (Ccnd1, Ccnb1, Ccnb2, and Stmn1), and oxidative stress (Gclm and Hmox1) were significantly induced. Cyp2b2 exhibited dose-dependent regulation and was significantly induced across all time points, while cell proliferation- and oxidative stress-related genes exhibited transient induction. The induction of Cyp2b2 and Cyp3a2 mRNA levels suggest PXR/CAR activation, consistent with expression of genes associated with oxidative stress. Few genes known to be estrogen receptor (ER) regulated were differentially expressed when compared to the hepatic gene expression profile elicited by ethynyl estradiol in immature ovariectomized C57BL/6 mice using the same study design and analysis methods. These data indicate that o,p'-DDT elicits PXR/CAR-, not ER-, mediated gene expression in the rat liver. Based on the species-specific differences in CAR regulation, the extrapolation of rodent DDT hepatocarcinogenicity to humans warrants further investigation., Stability of cell-to-cell interactions and integrity of junctional membrane proteins are essential for biological processes including cancer prevention. The present study shows that DDT, a non-genomic carcinogen used at a non-cytotoxic dose (1 uM), rapidly disrupted the cell-cell contacts and concomitantly induced the formation of cytoplasmic vacuoles close to the plasma membrane in the SerW3 Sertoli cell line. High-resolution deconvolution microscopy reveals that this vacuolization process was clathrin-dependent since a hyperosmotic media (0.2 M sucrose) blocked rhodamine-dextran endocytosis. In response to DDT, junctional proteins such as Cx43, N-Cadherin and ZO-1 were internalized and present in vacuoles. In Cx43-GFP transfected cells, time lapse videomicroscopy demonstrates that DDT rapidly enhanced fragmentation of the gap junction plaques and abolished the gap junction coupling without major modification of Cx43 phosphorylation status. Repeated exposure to DDT resulted in chronic gap junction coupling injury. The present results demonstrate that one of the early effects of DDT is to interfere with the plasma membrane and to perturb its function, specifically its ability to establish cell-cell junctions that are essential for tissue homeostasis and control of cell proliferation and differentiation. Such an alteration may play a specific role during carcinogenesis., /DDT/ is capable of altering transport of sodium and potassium ions across axonal membranes, resulting in increased negative afterpotential, prolonged action potentials, repetitive firing after single stimulus, and spontaneous trains of action potentials. Specifically, DDT seems to inhibit inactivation of sodium channels and the activation of potassium conductance., DDT, at concentrations known to inhibit cell-cell communication, increased cellular (45)calcium uptake and inhibited its efflux in Chinese Hamster V-79 fibroblast cell line. It inhibited Ca, Mg-activated ATPase of plasma membrane. Hypothesis was proposed that increase in intracellular concentration of calcium results in closure of central opening of the gap junction causing cessation of gap junction-mediated intercellular communication., For more Mechanism of Action (Complete) data for DDT (10 total), please visit the HSDB record page.
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Impurities

... the condensation of chlorobenzene with trichloroacetaldehyde ... reaction ... /produces/ p,p'-DDT ... technical product ... that contains up to 30% of o,p'-DDT ... which, being of insecticidal value, is not usually removed., DDT refers to technical /grade/ DDT, which is usually composed of: 77.1% p,p'-DDT, 14.9% o,p'-DDT, 0.3% p,p'-DDD, 0.1% o,p'-DDD, 4.0% p,p'-DDE, 0.1% o,p'-DDE, and 3.5% unidentified compounds.
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Color/Form

Biaxial elongated tablets, needles from 95% alcohol, Chemically pure p,p-DDT consists of white needles, Colorless crystals or off-white powder ...

CAS No.

50-29-3
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Melting Point

227 to 228 °F (NTP, 1992), 108.5 °C, Waxy solid. MP: indefinite /Technical/, 108.5 - 109 °C, 109 °C
Record name DDT
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Synthesis routes and methods

Procedure details

Onto the p,p'-DDE obtained in Stage (b) 100 ml water is added, the mixture heated to 80° C.-85° C. and chlorine gas added over a period of 8-11 hours, until the concentration of p,p'-DDE drops to 0.2%. The upper aqueous phase is separated to afford 410 g p,p'-DDT, which was used directly in the next stage.
Quantity
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Type
reactant
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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